molecular formula C18H21FN4O2 B6585510 N-(5-fluoro-2-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251553-47-5

N-(5-fluoro-2-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B6585510
CAS No.: 1251553-47-5
M. Wt: 344.4 g/mol
InChI Key: PFEHCWKWFQKQBZ-UHFFFAOYSA-N
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Description

The compound N-(5-fluoro-2-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide features a dihydropyrimidinone core substituted with a pyrrolidine ring (5-membered nitrogen heterocycle) and an acetamide group linked to a 5-fluoro-2-methylphenyl moiety. Key structural attributes include:

  • Dihydropyrimidinone core: Known for hydrogen-bonding interactions with biological targets.
  • Pyrrolidine substituent: Enhances solubility and influences binding kinetics.
  • Fluorinated aryl group: Improves bioavailability and metabolic stability.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-12-5-6-14(19)10-15(12)21-16(24)11-23-17(25)9-13(2)20-18(23)22-7-3-4-8-22/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEHCWKWFQKQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)C=C(N=C2N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer treatment and inhibition of specific enzyme pathways. This article delves into the compound's biological activity, synthesizing available data from various studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Aromatic ring : The presence of a 5-fluoro-2-methylphenyl group.
  • Pyrimidine derivative : A 1,6-dihydropyrimidin moiety that contributes to its biological activity.
  • Pyrrolidine ring : This structure is known for enhancing the compound's interaction with biological targets.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Notably, studies have shown:

  • VEGFR Inhibition : Compounds with similar structures have demonstrated potent inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. For instance, derivatives have shown IC50 values ranging from 0.19 nM to 4.8 μM against VEGFR-2 .

The precise mechanism through which this compound exerts its effects involves:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinase activity associated with oncogenic signaling pathways.
  • Induction of Apoptosis : Certain derivatives promote cell death in cancer cells through apoptotic pathways.

Case Studies and Research Findings

Several studies have highlighted the efficacy of related compounds:

StudyCompoundTargetIC50 Value
Soliman et al. (2019)Compound 4VEGFR-20.48 μM
Alanazi et al. (2023)Compound 15VEGFR-23.12 nM
Unnamed Study (2023)Compound 12VEGFR-24.6 μM

These findings suggest a promising avenue for developing novel anticancer agents based on the structural framework of this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrimidine/Acetamide Moieties

Piperidine vs. Pyrrolidine Substitution
  • Target Compound : Contains a pyrrolidine ring (5-membered) at the pyrimidine C2 position. Pyrrolidine’s smaller ring size may improve solubility but reduce metabolic stability compared to larger heterocycles .
  • Analog from : Features a piperidine (6-membered) substituent in N-(5-fluoro-2-methylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide . Piperidine’s increased hydrophobicity and steric bulk could enhance target selectivity and half-life .
Acetamide Linkage Variations
  • The target compound’s acetamide connects the dihydropyrimidinone core to a 5-fluoro-2-methylphenyl group, optimizing π-π stacking and hydrophobic interactions.
  • Compounds :
    • Flumetsulam (triazolopyrimidine sulfonamide): Uses a sulfonamide linkage for herbicidal activity, targeting acetolactate synthase in plants.
    • Oxadixyl (oxazolidinyl acetamide): Acts as a fungicide via RNA polymerase inhibition. These examples highlight the role of linkage chemistry in determining biological targets .
Kinase/Enzyme Inhibition Potential
  • The dihydropyrimidinone core is associated with kinase inhibition (e.g., EGFR, CDK inhibitors). Pyrrolidine’s electron-rich nitrogen may enhance binding to ATP pockets.
Agrochemical Relevance
  • Fluorinated aryl groups (e.g., in triaziflam , ) improve penetration into plant tissues, indicating possible agrochemical utility for the target compound .

Structural and Pharmacokinetic Data

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Heterocycle Molecular Weight (g/mol) Key Activity
Target Compound Dihydropyrimidinone Pyrrolidine ~329 Kinase inhibition (predicted)
Analog Pyrimidine Piperidine ~358 (estimated) Enzyme inhibition
Flumetsulam () Triazolopyrimidine Triazole 325.3 Herbicidal (ALS inhibitor)
Oxadixyl () Oxazolidinyl acetamide Oxazolidine 278.3 Fungicidal

Research Findings and Implications

  • Ring Size Impact : Pyrrolidine analogs (target compound) may exhibit faster absorption but shorter half-life than piperidine derivatives () due to metabolic oxidation .
  • Fluorine Effects : The 5-fluoro substituent on the phenyl group enhances membrane permeability, as seen in agrochemicals like triaziflam .
  • Dihydropyrimidinone vs. Triazolopyrimidine: The former’s hydrogen-bonding capacity contrasts with the latter’s rigid triazole ring, affecting target specificity .

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